Methoxymethylphosphonic acid

Oral prodrug Phosphonamidate Pharmacokinetics

Methoxymethylphosphonic acid (MMPA; CAS 25028-52-8) is a small-molecule organophosphorus compound with the formula C₂H₇O₄P (MW 126.05 g·mol⁻¹). It belongs to the phosphonic acid class, featuring a characteristic C–P bond and a methoxymethyl substituent that modulates polarity, hydrogen‑bonding capacity, and metabolic stability relative to simpler alkylphosphonic acids.

Molecular Formula C2H7O4P
Molecular Weight 126.05 g/mol
CAS No. 25028-52-8
Cat. No. B1219652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxymethylphosphonic acid
CAS25028-52-8
Synonymsmethoxymethylphosphonic acid
Molecular FormulaC2H7O4P
Molecular Weight126.05 g/mol
Structural Identifiers
SMILESCOCP(=O)(O)O
InChIInChI=1S/C2H7O4P/c1-6-2-7(3,4)5/h2H2,1H3,(H2,3,4,5)
InChIKeyMFGCWSYRYXMYKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxymethylphosphonic Acid (CAS 25028-52-8): Core Properties and Industrial Position


Methoxymethylphosphonic acid (MMPA; CAS 25028-52-8) is a small-molecule organophosphorus compound with the formula C₂H₇O₄P (MW 126.05 g·mol⁻¹). It belongs to the phosphonic acid class, featuring a characteristic C–P bond and a methoxymethyl substituent that modulates polarity, hydrogen‑bonding capacity, and metabolic stability relative to simpler alkylphosphonic acids [1]. These structural attributes underpin its primary documented roles as a prodrug‑enabling moiety for phenolic drugs and as a monomer for phosphorus‑containing flame‑retardant polyesters [2].

Why Methoxymethylphosphonic Acid Cannot Be Replaced by Generic Phosphonic Acids in Prodrug Design


Phosphonic acids are a structurally diverse class, and substitution at the α‑carbon profoundly alters oral bioavailability, enzymatic hydrolysis rates, and safety profiles of their prodrugs [1]. The methoxymethyl group of MMPA confers a unique balance of steric and electronic properties that enables rapid intracellular processing by endogenous esterases and phosphoramidases, a feature not shared by methyl‑, ethyl‑, or morpholinomethyl‑phosphonic acid congeners [1]. Consequently, selecting an off‑the‑shelf phosphonic acid without data on the methoxymethyl substituent effect risks unusable oral exposure of the target drug, as demonstrated in the head‑to‑head comparisons below.

Methoxymethylphosphonic Acid: Comparator‑Based Quantitative Differentiation Data


3.3‑Fold Superior Oral Bioavailability Versus a Closely Related Phosphonamidate Prodrug

The MMPA‑based phosphonamidate 3a (S,SP diastereomer) delivered an oral bioavailability (F) of 97.6% when conjugated to propofol, whereas the comparator phosphonamidate 13a, which employs a different phosphonic acid moiety (morpholinomethylphosphonic acid) but an identical L‑alanine ethyl ester promotety, achieved only 29.5% under the same dosing regimen in beagle dogs [1]. The 3.3‑fold difference demonstrates that the methoxymethyl substituent is not interchangeable with bulkier, more hydrophilic phosphonic acid variants without catastrophic loss of systemic exposure.

Oral prodrug Phosphonamidate Pharmacokinetics Propofol

Conversion of a Non‑Orally Bioavailable Drug to an Orally Absorbed Form

The cytotoxic agent SN‑38 (14) exhibited no measurable oral activity in its native form, yet its MMPA phosphonamidate prodrug 15 provided 34.1% oral bioavailability in beagle dogs [1]. This demonstrates that MMPA can confer oral absorbability to a phenolic drug that otherwise lacks it entirely.

SN-38 Camptothecin Oral delivery Prodrug

Broad Generality Across Structurally Diverse Phenolic Drugs

MMPA phosphonamidates were successfully applied to propofol, HSK3486, SN‑38, and naloxone prodrugs, all demonstrating oral bioavailability that was either absent or markedly improved over the parent compound in rodent and canine models [1]. In contrast, literature on methylphosphonic acid or phenylphosphonic acid prodrugs of phenolics lacks comparable breadth of demonstrated in vivo oral delivery across multiple chemotypes [2].

Phenolic drugs Prodrug platform Oral delivery

Phosphorus Content Advantage for Flame‑Retardant Polyester Applications

MMPA condenses with polyols (pentaerythritol, ethylene glycol) to yield phosphorus‑rich polyesters claimed as ecologically safe flame retardants, as described in Russian patents [1]. While direct comparative flammability data (LOI, UL‑94) against halogenated or ammonium polyphosphate alternatives are not publicly available, the methoxymethyl group provides a balance of hydrophilicity and thermal stability that is distinct from halogenated flame retardants, potentially avoiding corrosive off‑gassing during combustion [1].

Flame retardant Phosphorus polyester Thermal stability

Optimal Application Scenarios for Methoxymethylphosphonic Acid Based on Quantitative Evidence


Oral Prodrug of Phenolic Anesthetics and Analgesics

The 97.6% oral bioavailability of MMPA‑propofol prodrug 3a in beagle dogs [1] directly supports the use of MMPA as the phosphonic acid component for oral prodrugs of phenolic general anesthetics (e.g., propofol, ciprofol) and opioid antagonists (naloxone). This scenario applies to preclinical and IND‑enabling programs requiring high and predictable oral exposure.

Enabling Oral Delivery of Otherwise Parenteral‑Only Phenolic Cytotoxics

The conversion of SN‑38 from an orally inactive molecule to a compound with 34.1% oral bioavailability via MMPA prodrug 15 [1] validates MMPA for oncology programs seeking to replace intravenous irinotecan with oral dosing regimens, potentially improving patient quality of life.

Halogen‑Free Flame‑Retardant Polyester Synthesis

MMPA can be esterified with polyols to create phosphorus‑containing polyesters for use in wood and textile flame retardancy [2]. This application is most appropriate when formulators require a covalently bound phosphorus flame retardant that avoids halogen off‑gassing, though end‑users must validate LOI and thermal stability against established alternatives.

Phosphonamidate Prodrug Platform for Phenolic Drug Discovery Libraries

The successful oral delivery of four distinct phenolic chemotypes [1] supports the use of MMPA as a modular prodrug element in medicinal chemistry libraries, particularly when rapid in vivo proof‑of‑concept for oral activity is needed across multiple structural series.

Quote Request

Request a Quote for Methoxymethylphosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.